- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds, Catalysts, 2023, 13(4),
Cas no 91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline)
6-Methyl-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Tetrahydro-6-methylquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- Civettal
- Quinoline, 1,2,3,4-tetrahydro-6-methyl-
- Quinoline, tetrahydro-6-methyl-
- XOKMRXSMOHCNIX-UHFFFAOYSA-N
- 0I67838Y8K
- 6-methyl-1,2,3,4-tetrahydro-quinoline
- p-Methyltetrahydroquinoline
- DSSTox_CID_27444
- DSSTox_RID_82351
- DSSTox_GSID_47444
- XOKMRXSMOHCNIX-UHFFFAOYSA-
- NSC65606
- Tox
- 1,2,3,4-Tetrahydro-6-methylquinoline (ACI)
- 6-Methyltetrahydroquinoline
- NSC 65606
-
- MDL: MFCD00023887
- Inchi: 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
- InChI Key: XOKMRXSMOHCNIX-UHFFFAOYSA-N
- SMILES: C1C(C)=CC2=C(NCCC2)C=1
- BRN: 122515
Computed Properties
- Exact Mass: 147.10500
- Monoisotopic Mass: 147.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 0.99g/cm3
- Melting Point: 36-38°C
- Boiling Point: 262-263°C 712mm
- Flash Point: 262-263°C/712mm
- Refractive Index: 1.539
- Water Partition Coefficient: Insoluble in water.
- PSA: 12.03000
- LogP: 2.49110
6-Methyl-1,2,3,4-tetrahydroquinoline Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22
- Safety Instruction: S26-S36/37/39
- Risk Phrases:R20/21/22
- TSCA:Yes
6-Methyl-1,2,3,4-tetrahydroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methyl-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863365-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | ≥97%(GC) | 5g |
436.00 | 2021-05-17 | |
| Chemenu | CM144672-25g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 25g |
$215 | 2021-08-05 | |
| TRC | M279231-100mg |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M279231-500mg |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M279231-1g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 1g |
$ 80.00 | 2022-06-04 | ||
| Apollo Scientific | OR925199-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 5g |
£86.00 | 2025-02-21 | |
| Apollo Scientific | OR925199-25g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 25g |
£229.00 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81485-1g |
1,2,3,4-Tetrahydro-6-methylquinoline |
91-61-2 | ≥97%(GC) | 1g |
¥158.0 | 2023-09-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1302-5G |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | >97.0%(GC) | 5g |
¥580.00 | 2024-04-15 | |
| abcr | AB118038-10 g |
6-Methyl-1,2,3,4-tetrahydroquinoline; 97% |
91-61-2 | 10g |
€138.80 | 2022-06-12 |
6-Methyl-1,2,3,4-tetrahydroquinoline Production Method
Production Method 1
Production Method 2
- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds, ACS Catalysis, 2016, 6(9), 5816-5822
Production Method 3
- Solvent dependent regioselective hydrogenation of substituted quinolines, Synlett, 2004, (15), 2827-2829
Production Method 4
- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst, Molecular Catalysis, 2022, 526,
Production Method 5
- Highly efficient hydrogenation and dehydrogenation of N-Heteroarenes catalyzed by mesoporous graphitic carbon nitride supported CoPd alloy nanoparticles, Tetrahedron, 2022, 114,
Production Method 6
- Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformations, Nature Communications, 2020, 11(1),
Production Method 7
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds, ACS Catalysis, 2019, 9(12), 11438-11446
Production Method 8
- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid, Chemistry - A European Journal, 2016, 22(48), 17151-17155
Production Method 9
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst, Nature Communications, 2022, 13(1),
Production Method 10
- Silicon-Enriched Nickel Nanoparticles for Hydrogenation of N-Heterocycles in Aqueous Media, ACS Applied Nano Materials, 2022, 5(4), 5625-5630
Production Method 11
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes, Organometallics, 2022, 41(14), 1743-1747
Production Method 12
Production Method 13
- Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolines, Journal of Catalysis, 2022, 414, 101-108
Production Method 14
- Homogeneous Catalytic System for Reversible Dehydrogenation-Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species, Journal of the American Chemical Society, 2009, 131(24), 8410-8412
Production Method 15
- Cobalt stearate-aluminum alkyl-catalyzed hydrogenation of substituted quinolines, isoquinoline and naphthalene, Journal of Molecular Catalysis, 1988, 48(2-3), 277-83
Production Method 16
- A Highly Active Cobalt Catalyst for the General and Selective Hydrogenation of Aromatic Heterocycles, Chemistry - A European Journal, 2023, 29(30),
Production Method 17
- Reversible aerobic oxidative dehydrogenation/hydrogenation of N-heterocycles over AlN supported redox cobalt catalysts, Molecular Catalysis, 2020, 496,
Production Method 18
- Heterogeneous nickel-catalysed reversible, acceptorless dehydrogenation of N-heterocycles for hydrogen storage, Chemical Communications (Cambridge, 2019, 55(34), 4969-4972
Production Method 19
- Ordered Porous Nitrogen-Doped Carbon Matrix with Atomically Dispersed Cobalt Sites as an Efficient Catalyst for Dehydrogenation and Transfer Hydrogenation of N-Heterocycles, Angewandte Chemie, 2018, 57(35), 11262-11266
Production Method 20
- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives, Catalysis Science & Technology, 2023, 13(8), 2508-2516
Production Method 21
- Catalytic Hydrogenation of Substituted Quinolines on Co-Graphene Composites, European Journal of Organic Chemistry, 2021, 2021(47), 6616-6625
Production Method 22
- General and Chemoselective Copper Oxide Catalysts for Hydrogenation Reactions, ACS Catalysis, 2019, 9(5), 4302-4307
Production Method 23
- "Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and Recyclability, Advanced Synthesis & Catalysis, 2017, 359(6), 933-940
Production Method 24
- Regiospecific hydrogenation of quinolines and indoles in the heterocyclic ring, Journal of Heterocyclic Chemistry, 1987, 24(5), 1477-83
Production Method 25
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acid, Dalton Transactions, 2022, 51(21), 8258-8265
Production Method 26
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst, Synthesis, 2022, 54(3), 629-642
6-Methyl-1,2,3,4-tetrahydroquinoline Raw materials
6-Methyl-1,2,3,4-tetrahydroquinoline Preparation Products
6-Methyl-1,2,3,4-tetrahydroquinoline Suppliers
6-Methyl-1,2,3,4-tetrahydroquinoline Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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